N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H22N8O2 and its molecular weight is 418.461. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research has shown that stereochemically pure azetidinylquinolones exhibit significant antibacterial activity. The absolute stereochemistry at the azetidine and oxazine rings' asymmetric centers is crucial for enhancing in vitro activity and oral efficacy. Such compounds, including cetefloxacin, have been evaluated for their antibacterial activity, solubility, and pharmacokinetic behavior, indicating the critical role of stereochemistry in their effectiveness (Frigola et al., 1995).
Estrogen Receptor Degraders
The optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists for treating ER+ breast cancer has been reported. A compound identified as AZD9833 demonstrated high potency as a SERD, showing a comparable pharmacological profile to fulvestrant in degrading ERα in cell lines and exhibiting potent in vivo activity in mouse xenograft models, leading to its clinical trial progression (Scott et al., 2020).
Cytokinin Activity
Compounds such as azaindenes and azanaphthalenes have been synthesized and tested for their cytokinin activity, demonstrating their potential in plant growth regulation. Some of these compounds showed activity levels comparable to kinetin, a well-known cytokinin, indicating their potential use in agricultural and horticultural applications (Torigoe et al., 1972).
Antileukemic Activity
Bis(carbamates) derived from pyrrole-fused tricyclic heterocycles have shown in vivo activity against P388 lymphocytic leukemia, with specific compounds demonstrating high levels of antileukemic activity. This highlights the therapeutic potential of such compounds in treating leukemia (Anderson et al., 1988).
Anti-Asthmatic Activities
Novel triazolopyridazine derivatives have been evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, showing significant anti-asthmatic activity. This suggests their potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-14-23-24-18-7-8-19(25-29(14)18)28-11-15(12-28)26(2)20(30)9-10-27-13-22-17-6-4-3-5-16(17)21(27)31/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONGGNPQMVOIDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.